5-azacytidine
Overview
Description
Azacitidine is a pyrimidine nucleoside analogue used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . It is a chemical analogue of cytidine, a nucleoside present in DNA and RNA . Azacitidine is known for its ability to inhibit DNA methyltransferase, leading to hypomethylation of DNA and subsequent reactivation of silenced genes .
Mechanism of Action
Target of Action
5-Azacytidine, also known as Azacitidine, primarily targets DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This enzyme is key to the regulation of gene expression, and its inhibition can lead to significant changes in cellular function .
Mode of Action
Azacitidine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This can result in the reactivation of genes that were previously silenced due to methylation . At higher doses, Azacitidine incorporates itself into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis, which leads to cytotoxicity .
Biochemical Pathways
Azacitidine affects the biochemical pathways involved in DNA methylation and gene expression . By inhibiting DNA methyltransferase, it impairs DNA methylation, leading to changes in gene expression patterns . This can affect various cellular processes, including cell differentiation and proliferation .
Pharmacokinetics
The pharmacokinetics of Azacitidine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The elimination half-life of Azacitidine is approximately 4 hours . These properties influence the bioavailability of the drug and its therapeutic effects .
Result of Action
The primary result of Azacitidine’s action is the induction of antineoplastic activity , which inhibits the growth and spread of cancer cells . This is achieved through the disruption of DNA and RNA metabolism, leading to cell death . Additionally, the hypomethylation of DNA can lead to the reactivation of genes that suppress tumor growth .
Action Environment
The action of Azacitidine can be influenced by various environmental factors. For instance, the microenvironment generated by in vitro culture conditions can affect the drug’s efficacy . Additionally, the nature of the explant (the tissue used for in vitro culture) can also impact the drug’s action
Biochemical Analysis
Biochemical Properties
5-Azacytidine is a potent growth inhibitor and cytotoxic agent . It inhibits DNA methyltransferase, an important regulatory mechanism of gene expression, gene activation, and silencing . It causes DNA demethylation or hemi-demethylation, creating openings that allow transcription factors to bind to DNA and reactivate tumor suppressor genes .
Cellular Effects
This compound can promote several cellular stress responses such as apoptosis, autophagy, and senescence . Its action is complex and can be modulated by dose, time of treatment, and co-administration with oxidants . It has been shown to attenuate the development of oxidant-induced senescent phenotype in cell lines .
Molecular Mechanism
This compound shares the facilitated transport system for cytidine for entry into cells and must be phosphorylated to exert cytotoxic effects . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation .
Temporal Effects in Laboratory Settings
The plasma half-life of this compound in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with this compound .
Dosage Effects in Animal Models
In animal models, both low dose and intensive therapy with this compound can reduce the proliferative potential of tumor stem cells . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is converted to its monophosphate form by the enzyme uridine-cytidine kinase . It inhibits the enzyme orotidylate decarboxylase and interferes with de novo pyrimidine biosynthesis .
Transport and Distribution
This compound is transported into the cell by the equilibrative-nucleoside transport system . After entering the cell, it converts into its triphosphate form by phosphorylation and binds covalently to the DNA .
Subcellular Localization
This compound is incorporated into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This suggests that this compound is localized in the nucleus where DNA and RNA synthesis occur .
Preparation Methods
Azacitidine can be synthesized through various methods. Another method involves dissolving azacitidine in a mixture of ethanol and isopropyl alcohol, followed by lyophilization to obtain azacitidine lyophilized powder . Industrial production methods often involve freeze-drying techniques to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Azacitidine undergoes several types of chemical reactions, including:
Oxidation: Azacitidine can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of azacitidine can yield different reduced forms of the compound.
Substitution: Azacitidine can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azacitidine has a wide range of scientific research applications:
Chemistry: Azacitidine is used as a model compound in studies of nucleoside analogues and their chemical properties.
Biology: In biological research, azacitidine is used to study the effects of DNA methylation and gene expression.
Medicine: Azacitidine is primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Comparison with Similar Compounds
Azacitidine is often compared with its deoxy derivative, decitabine (5-aza-2’-deoxycytidine). Both compounds are cytidine analogues and share similar mechanisms of action, including inhibition of DNA methyltransferase and incorporation into DNA . azacitidine is primarily incorporated into RNA, while decitabine is incorporated into DNA . This difference in incorporation leads to variations in their effects and applications.
Other similar compounds include:
Cytidine: The natural nucleoside analogue present in DNA and RNA.
5-Fluorouracil: Another nucleoside analogue used in cancer treatment.
Azacitidine’s unique ability to inhibit DNA methyltransferase and its incorporation into both DNA and RNA make it a valuable compound in the treatment of hematological disorders .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Record name | 5-AZACYTIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19834 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020116 | |
Record name | 5-Azacytidine | |
Source | EPA DSSTox | |
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Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |
Record name | 5-AZACYTIDINE | |
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Record name | Azacitidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
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Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |
Record name | SID56323580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 5-AZACYTIDINE | |
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Record name | Azacitidine | |
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Record name | Azacitidine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
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Record name | AZACITIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |
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Mechanism of Action |
Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system. | |
Record name | Azacitidine | |
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Record name | AZACITIDINE | |
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Color/Form |
Crystals from methanol | |
CAS No. |
320-67-2 | |
Record name | 5-AZACYTIDINE | |
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Record name | Azacytidine | |
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Record name | Azacitidine [USAN:INN:BAN] | |
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Record name | 5-Azacytidine | |
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Record name | AZACITIDINE | |
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Record name | AZACITIDINE | |
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Record name | Azacitidine | |
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Melting Point |
442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |
Record name | 5-AZACYTIDINE | |
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Record name | Azacitidine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of azacitidine?
A1: Azacitidine is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor. [] It incorporates into DNA during replication, forming a covalent bond with DNMTs, thereby trapping and depleting these enzymes. [] This leads to a decrease in DNA methylation, reactivating silenced tumor suppressor genes and inducing apoptosis in leukemia cells. [, ]
Q2: Does azacitidine impact cytokine signaling pathways in leukemia cells?
A3: Research suggests that the combination of azacitidine with venetoclax, a Bcl2 inhibitor, synergistically downregulates cytokine signaling pathways in a Down Syndrome AML patient-derived xenograft model. [] This downregulation of cytokine signaling likely contributes to the enhanced efficacy observed with this combination therapy. []
Q3: What is the molecular formula and weight of azacitidine?
A3: The molecular formula of azacitidine is C8H11N5O5, and its molecular weight is 245.2 g/mol.
Q4: Is there any available spectroscopic data for azacitidine?
A5: While specific spectroscopic data is not provided in these papers, analytical methods like high-performance liquid chromatography (HPLC) are routinely used for characterization and quantification of azacitidine. [, ]
Q5: How stable is azacitidine in solution?
A6: Studies show that azacitidine dissolved in a compatible fluid, such as polypropylene solution, demonstrates stability for up to 8 days when stored at -20°C. [] This extended stability allows for vial sharing strategies in clinical settings. []
Q6: Can azacitidine be administered subcutaneously?
A7: Yes, azacitidine can be administered subcutaneously. Studies have shown good bioavailability of subcutaneous azacitidine compared to intravenous infusion. []
Q7: Does azacitidine possess any catalytic properties?
A8: Azacitidine itself does not exhibit catalytic activity. Its mechanism of action relies on covalent binding and inhibition of DNMTs, rather than catalytic modification of substrates. []
Q8: Have computational approaches been applied to understand azacitidine resistance?
A9: Yes, computational methods like differentially coexpressed gene set analysis (DiffCoEx) have been used to identify differentially regulated gene networks between azacitidine-sensitive and -resistant AML cell lines. [] This approach helps uncover potential resistance mechanisms and identify novel therapeutic targets. []
Q9: Has the structure of azacitidine been modified to improve its properties?
A10: Yes, researchers have explored structural modifications of azacitidine, such as esterification, to create prodrugs like 2′, 3′, 5′-triacetyl-5-azacitidine (TAC). [] TAC exhibits improved pharmacokinetic properties, including enhanced bioavailability and stability, compared to azacitidine. []
Q10: How does encapsulation in nanoparticles affect azacitidine delivery?
A11: Encapsulating azacitidine in solid lipid nanoparticles (SLNs) has shown promise in enhancing its in vitro cytotoxicity against MCF-7 cancer cells. [] This suggests potential benefits for improving drug delivery and efficacy. []
Q11: How does the pharmacokinetic profile of azacitidine differ depending on the route of administration?
A12: Subcutaneous administration of azacitidine results in a longer half-life compared to intravenous infusion, but both routes demonstrate good bioavailability. [] This highlights the importance of considering administration route for optimizing treatment strategies. []
Q12: Does azacitidine interact with human nucleoside transporters (hNTs)?
A13: Yes, azacitidine interacts with various hNTs, with hCNT3 showing the highest transport rates. [] Inhibition of hNTs was shown to protect against azacitidine cytotoxicity, indicating the significance of hNTs in its pharmacokinetics and pharmacodynamics. []
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